1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a 2-methylpiperazine moiety at position 2. This scaffold is notable for its role in modulating adenosine receptors (A2A and A1) and kinase inhibition, making it a candidate for neurological and oncological therapeutics . Its synthesis typically involves multi-step routes, including Suzuki coupling, alkylation, and nitro reduction, as seen in structurally related analogs .
Properties
Molecular Formula |
C11H17N7 |
|---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C11H17N7/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16) |
InChI Key |
OBVHKEWEZLJRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H18N7
- Molecular Weight : 283.76 g/mol
- CAS Number : 1998701-02-2
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of the methylpiperazine moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents.
Case Study: Cytotoxicity Assays
A study evaluated the compound's effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate that the compound effectively inhibits cell proliferation, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
Pharmacological Screening
In a pharmacological evaluation, compounds similar to 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a favorable safety profile while maintaining efficacy against inflammation .
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties as well. Some derivatives have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.
Preliminary Findings
Initial studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth, although further research is needed to establish the specific mechanisms and effectiveness of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine against specific pathogens .
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Key Observations :
- Position 1 : Methyl (target compound) vs. benzyl (PPY20) or nitrobenzyl (Compound 11o). Smaller substituents (e.g., methyl) may improve solubility, while bulkier groups (e.g., benzyl) enhance receptor binding .
- Position 4: 2-Methylpiperazine (target) vs. furan (PPY20) or cyanophenyl (Compound 11o). Piperazine groups are associated with improved CNS penetration and kinase selectivity .
- Position 6 : Unmodified amine (target) vs. hydrazine (Compound 10) or methylthio (). The free amine is critical for hydrogen bonding with receptors .
Physicochemical Properties
Biological Activity
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, also known by its CAS number 1616415-38-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is with a molecular weight of 247.30 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Inhibition of CDK2 : A study indicated that pyrazolo derivatives inhibited cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The compound showed IC50 values as low as 0.067 µM against CDK2 .
- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against different cancer cell lines. For example:
Antimicrobial Activity
The antimicrobial properties of similar pyrazole derivatives have also been evaluated:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened for antitumor activity against various cancer cell lines. The most potent compound displayed significant apoptosis induction in A549 cells .
- GPR119 Agonism : Research indicated that compounds similar to 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine act as agonists for G protein-coupled receptor 119 (GPR119), which is implicated in glucose metabolism and could be beneficial for type 2 diabetes treatment .
Data Tables
The following tables summarize key findings regarding the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
